molecular formula C8H11NO2S B1294685 4-(Ethanesulfonyl)aniline CAS No. 6334-01-6

4-(Ethanesulfonyl)aniline

Cat. No.: B1294685
CAS No.: 6334-01-6
M. Wt: 185.25 g/mol
InChI Key: CBJKYWQOFCTMLG-UHFFFAOYSA-N
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Description

4-(Ethanesulfonyl)aniline is an organic compound with the molecular formula C8H11NO2S. It belongs to the group of aromatic compounds and is also known by other names such as this compound and 4-(Ethylsulfonyl)benzenamine. This compound is widely used in various fields, including pharmaceuticals, agrochemicals, dyes, and pigments.

Preparation Methods

The synthesis of 4-(Ethanesulfonyl)aniline can be achieved through several methods. One common synthetic route involves the sulfonylation of aniline derivatives. This process typically uses sulfonyl chlorides or sulfonic acids under acidic conditions . Another method involves the reduction of nitroarenes followed by sulfonylation . Industrial production methods often employ these reactions on a larger scale, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

4-(Ethanesulfonyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert nitro groups to amino groups, which can then be further functionalized.

    Substitution: Electrophilic aromatic substitution reactions are common, where the ethylsulfonyl group can be replaced with other functional groups.

Common reagents used in these reactions include sulfonyl chlorides, sulfonic acids, and reducing agents like sodium borohydride . The major products formed from these reactions are typically sulfone derivatives and substituted aromatic compounds .

Scientific Research Applications

4-(Ethanesulfonyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Ethanesulfonyl)aniline involves its interaction with specific molecular targets and pathways. For instance, its sulfonyl group can participate in various biochemical reactions, leading to the formation of active intermediates . These intermediates can then interact with enzymes and other proteins, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

4-(Ethanesulfonyl)aniline can be compared with other similar compounds, such as:

    4-(Methylsulfonyl)aniline: This compound has a similar structure but with a methyl group instead of an ethyl group.

    This compound: Another closely related compound, differing slightly in its molecular structure.

The uniqueness of this compound lies in its specific chemical properties and the range of applications it offers in various fields.

Properties

IUPAC Name

4-ethylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJKYWQOFCTMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212725
Record name Aniline, p-(ethylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6334-01-6
Record name 4-(Ethylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6334-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, p-(ethylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006334016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6334-01-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31377
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aniline, p-(ethylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tin (II) chloride dihydrate (51.89 g, 0.230 mol) was added to 1-(ethylsulfonyl)-4-nitrobenzene (10 g, 0.046 mol) in ethanol (250 ml) then heated under reflux for 16 h. The mixture was cooled to room temperature and treated with aqueous sodium hydroxide (2N, 100 ml). The product was then extracted into ethyl acetate (3×150 ml). The organic extracts were combined, dried (MgSO4) and concentrated in vacuo. The residue was then purified by chromatography column over silica (50% ethyl acetate/50% petroleum ether) to afford 4-(ethylsulfonyl)-benzene amine. δ(1H NMR, DMSO, ppm): 1.00 (3H, t), 2.95 (2H, q), 5.95 (2H, s), 6.55 (2H, d), 7.35(2H, d).
Quantity
51.89 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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